molecular formula C11H11N3O4S B2742060 Ethyl 2-(5-methylisoxazole-3-carboxamido)thiazole-4-carboxylate CAS No. 941991-01-1

Ethyl 2-(5-methylisoxazole-3-carboxamido)thiazole-4-carboxylate

Cat. No.: B2742060
CAS No.: 941991-01-1
M. Wt: 281.29
InChI Key: VZGLUVGOPLJHRK-UHFFFAOYSA-N
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Description

Ethyl 2-(5-methylisoxazole-3-carboxamido)thiazole-4-carboxylate is a heterocyclic compound that contains both isoxazole and thiazole rings. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

The synthesis of Ethyl 2-(5-methylisoxazole-3-carboxamido)thiazole-4-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the formation of the isoxazole ring followed by the introduction of the thiazole moiety. Reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may scale up these reactions using continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Ethyl 2-(5-methylisoxazole-3-carboxamido)thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, which can be used to introduce new substituents or modify existing ones.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.

Scientific Research Applications

Ethyl 2-(5-methylisoxazole-3-carboxamido)thiazole-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of Ethyl 2-(5-methylisoxazole-3-carboxamido)thiazole-4-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to therapeutic outcomes.

Comparison with Similar Compounds

Similar compounds to Ethyl 2-(5-methylisoxazole-3-carboxamido)thiazole-4-carboxylate include other heterocyclic compounds containing isoxazole or thiazole rings. Examples include:

    Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate: This compound has a similar isoxazole ring but lacks the thiazole moiety.

    2-Aminothiazole-4-carboxylate derivatives: These compounds contain the thiazole ring and are studied for their various biological activities.

The uniqueness of this compound lies in its combined isoxazole and thiazole rings, which may confer distinct biological properties compared to compounds with only one of these rings.

Properties

IUPAC Name

ethyl 2-[(5-methyl-1,2-oxazole-3-carbonyl)amino]-1,3-thiazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O4S/c1-3-17-10(16)8-5-19-11(12-8)13-9(15)7-4-6(2)18-14-7/h4-5H,3H2,1-2H3,(H,12,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZGLUVGOPLJHRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)C2=NOC(=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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